Cas no 2228355-04-0 (4-bromo-2-(but-3-yn-2-yl)furan)

4-bromo-2-(but-3-yn-2-yl)furan Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-(but-3-yn-2-yl)furan
- EN300-1917169
- 2228355-04-0
-
- Inchi: 1S/C8H7BrO/c1-3-6(2)8-4-7(9)5-10-8/h1,4-6H,2H3
- InChI Key: HEDKYWLXMAOVDF-UHFFFAOYSA-N
- SMILES: BrC1=COC(=C1)C(C#C)C
Computed Properties
- Exact Mass: 197.96803g/mol
- Monoisotopic Mass: 197.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.1Ų
- XLogP3: 2.6
4-bromo-2-(but-3-yn-2-yl)furan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917169-0.5g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1917169-0.05g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1917169-2.5g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1917169-0.25g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1917169-5g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1917169-5.0g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1917169-10.0g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 10g |
$6390.0 | 2023-05-31 | ||
Enamine | EN300-1917169-1.0g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1917169-10g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1917169-0.1g |
4-bromo-2-(but-3-yn-2-yl)furan |
2228355-04-0 | 0.1g |
$1307.0 | 2023-09-17 |
4-bromo-2-(but-3-yn-2-yl)furan Related Literature
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Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 4-bromo-2-(but-3-yn-2-yl)furan
Research Brief on 4-Bromo-2-(but-3-yn-2-yl)furan (CAS: 2228355-04-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-bromo-2-(but-3-yn-2-yl)furan (CAS: 2228355-04-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This heterocyclic furan derivative, featuring a bromine substituent and an alkyne-functionalized side chain, serves as a versatile building block for the synthesis of complex bioactive molecules. Recent studies highlight its utility in click chemistry reactions, targeted covalent inhibitor design, and as a precursor for novel therapeutic agents.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in developing covalent kinase inhibitors via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Researchers utilized 4-bromo-2-(but-3-yn-2-yl)furan as a key intermediate to create selective EGFR inhibitors with improved pharmacokinetic profiles. The bromine moiety allowed for subsequent palladium-catalyzed cross-coupling reactions, while the alkyne group enabled bioorthogonal labeling of cellular targets.
In antimicrobial research, a team from MIT reported (2024, ACS Infectious Diseases) that derivatives of this furan compound exhibit potent activity against drug-resistant Gram-positive bacteria. The molecule's planar aromatic system combined with its reactive functional groups facilitated interactions with bacterial topoisomerase IV, as confirmed by X-ray crystallography studies. Importantly, the compound showed low cytotoxicity against human cell lines, suggesting favorable therapeutic indices.
Ongoing clinical investigations (Phase I/II trials) are exploring radio-labeled versions of 4-bromo-2-(but-3-yn-2-yl)furan derivatives for positron emission tomography (PET) imaging of tumor hypoxia. The alkyne group enables efficient incorporation of fluorine-18 isotopes, while the bromine allows for further structural diversification. Preliminary results indicate excellent tumor-to-background ratios in multiple cancer types.
From a synthetic chemistry perspective, recent advances (2024, Organic Letters) have established novel photocatalytic methods for C-H functionalization of this furan scaffold. These developments significantly expand the structural diversity accessible from this core structure, enabling more efficient synthesis of compound libraries for high-throughput screening.
While showing great promise, researchers note several challenges requiring further investigation: the compound's metabolic stability in vivo, potential off-target effects of covalent modifications, and optimization of synthetic routes for large-scale production. Current efforts focus on computational modeling to predict reactivity patterns and ADMET properties of derivatives.
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